molecular formula C17H18N4O2S B11240946 1,1'-[6-(4-ethylphenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

1,1'-[6-(4-ethylphenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

Cat. No.: B11240946
M. Wt: 342.4 g/mol
InChI Key: RSFYUSSRCBVLPA-UHFFFAOYSA-N
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Description

1,1’-[6-(4-ethylphenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triazolothiadiazine derivatives typically involves the cyclization of 5-substituted 4-amino-1,2,4-triazole-3-thiols with various aldehydes or ketones. For instance, the reaction of 4-amino-5-mercapto-3-methyl-1,2,4-triazole with 4-ethylbenzaldehyde under acidic conditions can yield the desired triazolothiadiazine derivative .

Industrial Production Methods

Industrial production methods for triazolothiadiazine derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1’-[6-(4-ethylphenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

1,1’-[6-(4-ethylphenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone has several scientific research applications, including:

    Chemistry: Used as a synthetic intermediate in the preparation of other heterocyclic compounds.

    Biology: Exhibits antimicrobial, antiviral, and anticancer activities.

    Medicine: Potential therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1,1’-[6-(4-ethylphenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, leading to various biological effects. It can also interact with DNA and proteins, disrupting their normal functions and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-[6-(4-ethylphenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone is unique due to its specific substitution pattern, which can lead to distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C17H18N4O2S

Molecular Weight

342.4 g/mol

IUPAC Name

1-[5-acetyl-6-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone

InChI

InChI=1S/C17H18N4O2S/c1-5-13-6-8-14(9-7-13)15-16(10(2)22)24-17-19-18-11(3)20(17)21(15)12(4)23/h6-9H,5H2,1-4H3

InChI Key

RSFYUSSRCBVLPA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(SC3=NN=C(N3N2C(=O)C)C)C(=O)C

Origin of Product

United States

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